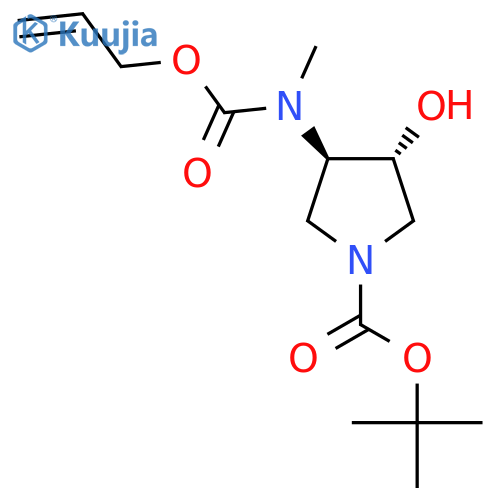

Cas no 2679948-71-9 (rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2679948-71-9

- rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate

- EN300-28308884

- rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate

-

- インチ: 1S/C14H24N2O5/c1-6-7-20-12(18)15(5)10-8-16(9-11(10)17)13(19)21-14(2,3)4/h6,10-11,17H,1,7-9H2,2-5H3/t10-,11-/m1/s1

- InChIKey: VZWNLOPWVZOJRW-GHMZBOCLSA-N

- ほほえんだ: O[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1N(C(=O)OCC=C)C

計算された属性

- せいみつぶんしりょう: 300.16852187g/mol

- どういたいしつりょう: 300.16852187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 405

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 79.3Ų

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28308884-5.0g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679948-71-9 | 95.0% | 5.0g |

$3313.0 | 2025-03-19 | |

| Enamine | EN300-28308884-0.5g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679948-71-9 | 95.0% | 0.5g |

$1097.0 | 2025-03-19 | |

| Enamine | EN300-28308884-5g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679948-71-9 | 5g |

$3313.0 | 2023-09-07 | ||

| Enamine | EN300-28308884-0.1g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679948-71-9 | 95.0% | 0.1g |

$1005.0 | 2025-03-19 | |

| Enamine | EN300-28308884-0.25g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679948-71-9 | 95.0% | 0.25g |

$1051.0 | 2025-03-19 | |

| Enamine | EN300-28308884-2.5g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679948-71-9 | 95.0% | 2.5g |

$2240.0 | 2025-03-19 | |

| Enamine | EN300-28308884-0.05g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679948-71-9 | 95.0% | 0.05g |

$959.0 | 2025-03-19 | |

| Enamine | EN300-28308884-1.0g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679948-71-9 | 95.0% | 1.0g |

$1142.0 | 2025-03-19 | |

| Enamine | EN300-28308884-1g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679948-71-9 | 1g |

$1142.0 | 2023-09-07 | ||

| Enamine | EN300-28308884-10.0g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679948-71-9 | 95.0% | 10.0g |

$4914.0 | 2025-03-19 |

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylateに関する追加情報

Research Brief on rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate (CAS: 2679948-71-9)

In recent years, the compound rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate (CAS: 2679948-71-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative serves as a critical intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the tert-butyl carbamate and allyloxycarbonylamino groups, make it a versatile scaffold for drug development.

Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis method using a chiral palladium complex, achieving an enantiomeric excess (ee) of over 98%. This advancement addresses previous challenges in stereocontrol during the construction of the pyrrolidine ring, which is crucial for the compound's biological activity.

Pharmacological investigations have revealed that derivatives of rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate exhibit potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using human macrophage cell lines showed dose-dependent suppression of these cytokines, with IC50 values in the low micromolar range. These findings suggest potential applications in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

Furthermore, the compound's ability to cross the blood-brain barrier has sparked interest in its use for central nervous system (CNS) disorders. Preclinical studies in rodent models of Parkinson's disease demonstrated neuroprotective effects, possibly through modulation of dopaminergic pathways. Researchers are currently exploring structure-activity relationships (SAR) to enhance target selectivity and reduce off-target effects.

From a safety perspective, preliminary toxicological assessments indicate favorable profiles for this class of compounds. Acute toxicity studies in rodents showed no significant adverse effects at therapeutic doses, and genotoxicity assays were negative. However, comprehensive pharmacokinetic studies are still ongoing to fully characterize absorption, distribution, metabolism, and excretion (ADME) properties.

The pharmaceutical industry has shown growing interest in this compound, with several patents filed in 2022-2023 covering novel synthetic methods and therapeutic applications. One notable patent (WO2023056789) describes its use as a key intermediate in the production of Janus kinase (JAK) inhibitors, highlighting its versatility in drug discovery pipelines.

In conclusion, rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate represents a promising scaffold with multiple therapeutic potentials. Ongoing research aims to further elucidate its mechanism of action and explore additional clinical applications. The compound's synthetic accessibility and favorable pharmacological properties position it as a valuable asset in medicinal chemistry and drug development efforts.

2679948-71-9 (rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate) 関連製品

- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)

- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)

- 1804641-58-4(3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)

- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)

- 2171310-52-2((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid)

- 2166354-93-2(3-{[(3R,4R)-4-Hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol)

- 1557406-84-4(Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-)

- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)

- 2172605-53-5(1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 60628-96-8(Bifonazole)